5-Bromo-2-methoxy-7-methylquinoxaline is a chemical compound belonging to the quinoxaline family, which is characterized by a bicyclic structure containing two nitrogen atoms. Quinoxalines are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This specific compound is of interest in medicinal chemistry due to its potential therapeutic applications.
5-Bromo-2-methoxy-7-methylquinoxaline can be synthesized through various chemical reactions and modifications of existing quinoxaline derivatives. The compound's structure suggests that it may possess unique pharmacological properties that could be explored in drug development.
This compound falls under the category of heterocyclic compounds, specifically quinoxalines. It is classified as a brominated and methoxylated derivative, which may enhance its biological activity compared to other simpler quinoxaline structures.
The synthesis of 5-Bromo-2-methoxy-7-methylquinoxaline typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.
5-Bromo-2-methoxy-7-methylquinoxaline has a molecular formula of C_10H_9BrN_2O. The molecular structure features:
5-Bromo-2-methoxy-7-methylquinoxaline can undergo various chemical reactions:
The reactivity of this compound is influenced by the presence of electron-withdrawing (bromine) and electron-donating (methoxy) groups, which affect its electrophilicity and nucleophilicity.
The mechanism of action for 5-Bromo-2-methoxy-7-methylquinoxaline involves its interaction with biological targets within cells:
Data from studies indicate that quinoxaline derivatives can affect various signaling pathways related to cell growth and survival.
Relevant analyses include spectroscopic methods to assess purity and structural integrity.
5-Bromo-2-methoxy-7-methylquinoxaline has potential applications in various scientific fields:
Regioselective bromination of methoxy-substituted quinoxalines represents a critical synthetic challenge due to competing reaction pathways and potential overbromination. For 5-Bromo-2-methoxy-7-methylquinoxaline, strategic halogen placement is achieved through electronic modulation and steric control. The electron-donating methoxy group at position 2 deactivates the adjacent ring toward electrophilic attack, directing bromination to the less hindered position 5, while the methyl group at position 7 provides steric bias against C6/C8 bromination [4] [10].
N-Bromosuccinimide (NBS) in acetonitrile at 60°C for 16 hours enables regioselective monobromination at the C5 position of 2-methoxy-7-methylquinoxaline precursors, achieving isolated yields of 41-45% [6]. This specificity arises from NBS's moderate electrophilicity, which minimizes polybromination. Conversely, molecular bromine (Br₂) in chloroform facilitates polybromination (e.g., 3,5,6,7-tetrabromo-8-methoxyquinoline synthesis) but requires extended reaction times (5 days) and careful stoichiometric control [8].
Table 1: Bromination Reagents and Positional Selectivity
Substrate | Reagent | Conditions | Positional Preference | Yield (%) |
---|---|---|---|---|
2-Methoxy-7-methylquinoxaline | NBS (1.1 eq) | CH₃CN, 60°C, 16 h | C5 | 41-45 |
8-Methoxyquinoline | Br₂ (5.3 eq) | CHCl₃, rt, 5 days | C5/C7 | 74 |
5-Methylquinoxaline | NBS (1.6 eq) | CH₃CN, 60°C, 16 h | C5/C8 | 41 |
The construction of 5-Bromo-2-methoxy-7-methylquinoxaline typically follows a convergent pathway starting from functionalized benzene derivatives. A validated approach involves:
Condensation: 4-Bromo-2-methylbenzene-1,2-diamine undergoes cyclocondensation with ethyl pyruvate or glyoxal derivatives to yield 7-methylquinoxaline scaffolds [4] [10]. This reaction proceeds in ethanol at 80°C for 6–12 hours, achieving >85% conversion.
Regioselective Bromination: The resulting 7-methylquinoxaline undergoes electrophilic bromination using NBS in acetonitrile, selectively functionalizing C5 due to the methyl group's steric bias [6].
Methoxylation: Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions) installs the methoxy group at C2 using methanol as the nucleophile and Pd(OAc)₂/XPhos as the catalyst system. Alternatively, nucleophilic displacement of 2-chloro precursors with sodium methoxide in DMF at 100°C affords the methoxy derivative [2] [8].
A sequential bromination-methoxylation strategy proves advantageous over direct methods, avoiding the need for ortho-directing groups. For example, bromination prior to methoxylation circumvents competitive coordination effects that would reduce C5 selectivity [4].
Position-specific methylation of quinoxalines demands precise control to avoid N- vs. C-alkylation and regioisomer formation. For 7-methylquinoxalines, two principal methodologies exist:
Table 2: Methylation Methods for Quinoxaline Derivatives
Method | Conditions | Regioselectivity | Advantages/Limitations |
---|---|---|---|
Friedel-Crafts alkylation | CH₃I, AlCl₃, DCM, 0°C to rt | Moderate (C5/C7) | Scalable but poor functional group tolerance |
Directed ortho-lithiation | 1) n-BuLi, THF, −78°C; 2) CH₃I | High (C7) | Requires directing group; sensitive to moisture |
Ring synthesis from methylated diamines | Glyoxal, EtOH, reflux | Complete (C7) | Avoids post-cyclization modifications |
Sustainable synthesis of 5-Bromo-2-methoxy-7-methylquinoxaline emphasizes solvent replacement, catalyst recycling, and energy minimization. Key advances include:
Solvent Selection: Replacing dichloromethane (DCM) and DMF with 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate (AcOEt) improves regioselectivity in bromination and methylation while reducing toxicity. 2-MeTHF enhances N7/N9 methylation selectivity ratios from 1:1 to 2:1 compared to DMF due to its moderate polarity and hydrogen-bond-accepting capacity [3] [5].
Catalytic Bromination: Sodium bromide (NaBr) paired with Oxone® in aqueous ethanol enables bromine recycling, reducing waste. This system achieves 85–90% conversion for quinoxaline bromination at 60°C [10].
Microwave Assistance: Condensation and methoxylation steps benefit from microwave irradiation (120°C, 20 min), cutting reaction times from hours to minutes and improving yields by 15–20% [4].
Life-cycle assessments confirm that solvent selection contributes to 60–70% of the overall process environmental impact. Thus, bio-based solvents like glycerol—employed in methoxyquinoline synthesis—reduce the E-factor (kg waste/kg product) by 3.5-fold compared to DMF-based routes [1] [10].
Table 3: Green Solvent Performance in Key Reactions
Solvent | Reaction Type | Temperature (°C) | Yield (%) | Regioselectivity (C5:C8) | E-Factor |
---|---|---|---|---|---|
DMF | Bromination | 80 | 78 | 3:1 | 42.1 |
Acetonitrile | Bromination | 60 | 82 | 4:1 | 38.5 |
2-MeTHF | Methylation | 100 | 88 | 7:1* | 12.3 |
Ethyl acetate | Condensation | 80 | 85 | N/A | 15.7 |
Glycerol | Methoxylation | 130 | 91 | N/A | 8.9 |
*Methylation position selectivity (N7:N9)
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7